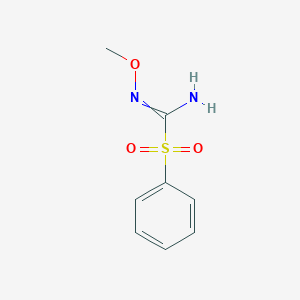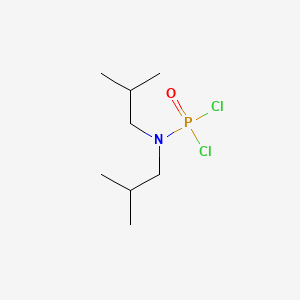
N,N-Bis(2-methylpropyl)phosphoramidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-methylpropyl)phosphoramidic dichloride is a chemical compound known for its unique structure and reactivity. It is a member of the phosphoramidic dichloride family, characterized by the presence of two chlorine atoms and a phosphoramidic group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-methylpropyl)phosphoramidic dichloride typically involves the reaction of phosphorus trichloride with N,N-bis(2-methylpropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+2(CH3)2CHCH2NH2→(CH3)2CHCH2NHP(O)Cl2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-methylpropyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoramidic acid and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted phosphoramidic dichlorides.
Hydrolysis: The primary products are phosphoramidic acid and hydrochloric acid.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Bis(2-methylpropyl)phosphoramidic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic esters and other derivatives.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-methylpropyl)phosphoramidic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylphosphoramic dichloride: Similar in structure but with methyl groups instead of 2-methylpropyl groups.
N,N-Dipropylphosphoramic dichloride: Similar but with propyl groups.
Bis(2-chloroethyl)phosphoramidic dichloride: Contains chloroethyl groups instead of 2-methylpropyl groups.
Uniqueness
N,N-Bis(2-methylpropyl)phosphoramidic dichloride is unique due to the presence of 2-methylpropyl groups, which impart specific steric and electronic properties
Propiedades
Número CAS |
189107-32-2 |
|---|---|
Fórmula molecular |
C8H18Cl2NOP |
Peso molecular |
246.11 g/mol |
Nombre IUPAC |
N-dichlorophosphoryl-2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C8H18Cl2NOP/c1-7(2)5-11(6-8(3)4)13(9,10)12/h7-8H,5-6H2,1-4H3 |
Clave InChI |
LIYDNILYHQPPEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




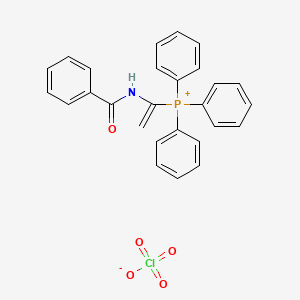
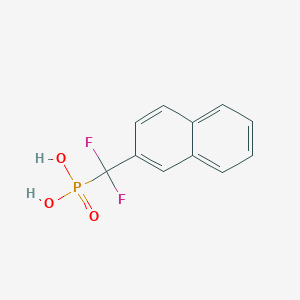

![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)

![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
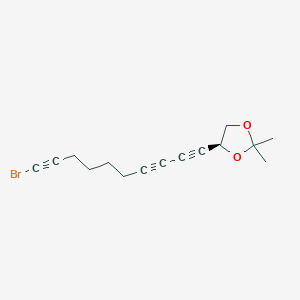
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
